molecular formula C22H22N6O2 B3014595 (E)-2-amino-N-butyl-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839699-51-3

(E)-2-amino-N-butyl-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B3014595
CAS RN: 839699-51-3
M. Wt: 402.458
InChI Key: KJYVCCPDWRQQML-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have a bicyclic structure, consisting of a benzene ring and a pyrazine ring . They have many pharmaceutical and industrial applications . Quinoxaline derivatives, such as the one you mentioned, can have various biological activities, depending on their specific structures .


Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . One common method involves the reaction of o-phenylene diamines and 1,2-dicarbonyl compounds . There are also methods involving palladium-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of quinoxalines involves a benzene ring and a pyrazine ring . The specific structure of the compound you mentioned would include additional functional groups attached to this basic structure.


Chemical Reactions Analysis

The chemical reactions involving quinoxalines can vary widely, depending on the specific derivative and the conditions of the reaction . Some reactions involve the use of internal alkynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxalines can vary depending on their specific structures. In general, quinoxalines are crystalline compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Rigid P-chiral Phosphine Ligands : Research by Imamoto et al. (2012) introduced rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the practical utility of these catalysts in preparing chiral pharmaceutical ingredients. This study reflects the interest in synthesizing and applying novel compounds for catalysis in pharmaceutical synthesis (Imamoto et al., 2012).

  • Sustainable Synthesis of Quinolines and Pyrimidines : Mastalir et al. (2016) reported on the environmentally benign synthesis of substituted quinolines and pyrimidines, highlighting the efficient catalysis by manganese PNP pincer complexes. The study underscores the importance of developing sustainable methods for synthesizing heterocyclic compounds, which are core structures in many biologically active molecules (Mastalir et al., 2016).

  • Polyamides Containing Quinoxaline Moiety : Patil et al. (2011) synthesized polyamides incorporating a quinoxaline moiety, characterizing them for their solubility, thermal stability, and potential application in high-performance materials. This research is indicative of the interest in integrating heterocyclic units into polymers for advanced material applications (Patil et al., 2011).

Antimicrobial and Anticancer Activities

  • Antimicrobial Activity of Quinoxaline Derivatives : Vieira et al. (2014) explored the antimicrobial activity of quinoxaline N,N-dioxide and derivatives against various bacterial and yeast strains, suggesting the potential for these compounds in antimicrobial chemotherapy. The study illustrates the ongoing exploration of quinoxaline derivatives for biologically relevant applications, including as potential new drugs for antimicrobial activity (Vieira et al., 2014).

Safety and Hazards

The safety and hazards associated with quinoxalines can vary widely, depending on the specific derivative. Some quinoxaline derivatives have been found to have antimicrobial, anti-inflammatory, and other biological activities, suggesting potential uses in medicine .

Future Directions

Research on quinoxalines and their derivatives is ongoing, with many potential applications in pharmaceuticals and other industries . This research includes the development of new synthetic methods, the exploration of their biological activities, and the investigation of their mechanisms of action .

properties

IUPAC Name

2-amino-N-butyl-1-[(E)-(3-hydroxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-2-3-11-24-22(30)18-19-21(27-17-10-5-4-9-16(17)26-19)28(20(18)23)25-13-14-7-6-8-15(29)12-14/h4-10,12-13,29H,2-3,11,23H2,1H3,(H,24,30)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYVCCPDWRQQML-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-N-butyl-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.